2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
CAS No.: 2243505-02-2
Cat. No.: VC4517617
Molecular Formula: C7H11ClO3S
Molecular Weight: 210.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243505-02-2 |
|---|---|
| Molecular Formula | C7H11ClO3S |
| Molecular Weight | 210.67 |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 |
| Standard InChI Key | AOMWQPWBKMEPBH-UHFFFAOYSA-N |
| SMILES | C1CC2(CC1CO2)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s bicyclo[2.2.1]heptane skeleton incorporates an oxygen atom at the 2-position and a methanesulfonyl chloride group at the 1-position. Key structural data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.67 g/mol | |
| SMILES | C1CC2(CC1CO2)CS(=O)(=O)Cl | |
| InChIKey | XEUXBQDYKSXGBC-UHFFFAOYSA-N |
The bicyclic system imposes significant steric strain, with bond angles at the bridgehead carbons approximating 94°, as observed in related bicyclo[2.2.1]heptane derivatives . This strain enhances electrophilic reactivity at the sulfonyl chloride group.
Synthesis and Production
Synthetic Routes
The synthesis typically involves functionalizing a preformed bicyclic alcohol or alkene. A common approach starts with 7-oxabicyclo[2.2.1]heptane (CAS 279-49-2), which undergoes sulfonylation with methanesulfonyl chloride () under controlled conditions.
Example Reaction:
Alternative methods employ radical-mediated cyclization or ring-opening reactions of epoxides, as demonstrated in the synthesis of structurally related oxabicycloheptanes .
Industrial-Scale Considerations
Large-scale production requires stringent control of exothermic reactions during sulfonylation. Purification via fractional distillation or recrystallization from nonpolar solvents (e.g., hexane) yields >95% purity.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement with nucleophiles:
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Amines: Forms sulfonamides (), critical in pharmaceutical intermediates .
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Alcohols: Produces sulfonate esters (), used as protecting groups or surfactants.
Mechanism:
The reaction proceeds via a two-step process: (1) formation of a tetrahedral intermediate and (2) chloride expulsion .
Stability and Decomposition
The compound is moisture-sensitive, hydrolyzing to the corresponding sulfonic acid () in aqueous environments:
Storage under anhydrous conditions (e.g., molecular sieves) is essential .
Applications in Organic Synthesis
Intermediate for Biologically Active Molecules
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Enzyme Inhibitors: Analogous sulfonyl chlorides inhibit proteases and kinases by covalently modifying active-site residues .
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Antiviral Agents: Bicyclic sulfonamides derived from this compound show activity against RNA viruses .
Material Science
The sulfonyl group enhances polymer thermal stability. Copolymers incorporating this moiety exhibit glass transition temperatures () up to 180°C .
Comparative Analysis with Analogues
| Compound | CAS | Molecular Formula | Reactivity | Applications |
|---|---|---|---|---|
| Sulfonyl Fluoride Analogue | 2305254-84-4 | Lower | Bioconjugation | |
| Camphor Sulfonyl Chloride | 39262-22-1 | Higher | Asymmetric Synthesis |
The fluoride analogue exhibits slower reaction kinetics due to weaker leaving group ability, making it preferable for click chemistry applications.
Future Directions
Research priorities include:
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